1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13394111
InChI: InChI=1S/C9H16N2O/c1-2-9(12)11-5-3-8(7-10)4-6-11/h2,8H,1,3-7,10H2
SMILES: C=CC(=O)N1CCC(CC1)CN
Molecular Formula: C9H16N2O
Molecular Weight: 168.24 g/mol

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one

CAS No.:

Cat. No.: VC13394111

Molecular Formula: C9H16N2O

Molecular Weight: 168.24 g/mol

* For research use only. Not for human or veterinary use.

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one -

Specification

Molecular Formula C9H16N2O
Molecular Weight 168.24 g/mol
IUPAC Name 1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one
Standard InChI InChI=1S/C9H16N2O/c1-2-9(12)11-5-3-8(7-10)4-6-11/h2,8H,1,3-7,10H2
Standard InChI Key PSRWOCLYIBJRTI-UHFFFAOYSA-N
SMILES C=CC(=O)N1CCC(CC1)CN
Canonical SMILES C=CC(=O)N1CCC(CC1)CN

Introduction

1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one is a chemical compound belonging to the class of piperidine derivatives. It is characterized by the presence of an aminomethyl group attached to the piperidine ring and a prop-2-en-1-one moiety. This compound is of significant interest in medicinal chemistry due to its unique structural features, which can influence its biological activity and reactivity in various chemical contexts.

Synonyms and Identifiers

IdentifierValue
IUPAC Name1-[4-(aminomethyl)piperidin-1-yl]prop-2-en-1-one
InChIInChI=1S/C9H16N2O/c1-2-9(12)11-5-3-8(7-10)4-6-11/h2,8H,1,3-7,10H2
InChIKeyPSRWOCLYIBJRTI-UHFFFAOYSA-N
SMILESC=CC(=O)N1CCC(CC1)CN

Synthesis Methods

The synthesis of 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one typically involves the reaction of piperidine derivatives with suitable reagents. For industrial production, large-scale synthesis may be optimized for higher yields and purity, incorporating purification steps such as recrystallization or chromatography.

Biological Activity and Applications

Compounds with similar structures have been shown to exhibit various biological activities, including interactions with enzymes and receptors involved in cellular processes. The ability of 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one to bind with high affinity to multiple receptors suggests potential therapeutic applications in treating various diseases.

Comparison with Similar Compounds

Compound NameCAS NumberUnique Features
1-(Piperidin-1-yl)prop-2-en-1-one10043-37-5Lacks aminomethyl group; simpler structure
1-[4-(Aminomethyl)piperidin-1-yl]ethan-1-oneN/ADifferent carbon chain length; potential variations in biological activity
1-(Piperidin-4-yloxy)propan-2-oneN/AContains an ether group; alters reactivity profile
1-[4-(Aminomethyl)piperidin-1-yl]prop-2-yn-1-oneCID 61788418Contains an alkyne group instead of an alkene

The presence of both the aminomethyl and prop-2-en-1-one groups in 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one confers unique chemical and biological properties compared to these similar compounds.

Safety and Handling

While specific safety data for 1-[4-(Aminomethyl)piperidin-1-yl]prop-2-en-1-one is limited, compounds with similar structures may pose hazards typical of organic chemicals. Handling should follow standard laboratory safety protocols, including the use of protective equipment and adherence to chemical safety guidelines.

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